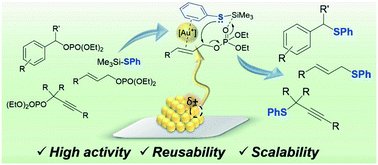Gold-catalyzed thioetherification of allyl, benzyl, and propargyl phosphates†
Catalysis Science & Technology Pub Date: 2022-01-11 DOI: 10.1039/D1CY02085D
Abstract
Gold-catalyzed thioetherification of C(sp3)–O bonds is described. The reaction of allyl phosphates and thiosilanes in the presence of gold nanoparticles supported on ZrO2 proceeded efficiently under mild reaction conditions to give the corresponding allyl sulfides in excellent yields. ZrO2-Supported gold nanoparticles showed excellent catalytic turnover and reusability. In addition, the C–O bonds of benzyl and propargyl phosphates underwent thioetherification to afford benzyl and propargyl sulfides. The reaction of an optically active benzyl phosphate proceeded with excellent chirality transfer to give a benzyl sulfide with high enantiomeric purity. Control experiments corroborated that soluble gold species were responsible for the efficient thioetherification of C–O bonds of phosphates, and characterization of the catalysts revealed that cationic gold species at the surface of gold nanoparticles supported on ZrO2 served as a source for highly active catalytic species.


Recommended Literature
- [1] Robustness of the extraction step when parallel factor analysis (PARAFAC) is used to quantify sulfonamides in kidney by high performance liquid chromatography-diode array detection (HPLC-DAD)
- [2] A novel method for the synthesis of high performance silicalite membranes
- [3] Front cover
- [4] Zwitterionic π-radical involving EDT-TTF-imidazole and F4TCNQ: redox properties and self-assembled structure by hydrogen-bonds and multiple S⋯S interactions†
- [5] Copper ferrite–graphene hybrid: a highly efficient magnetic catalyst for chemoselective reduction of nitroarenes†
- [6] Single photon transient hot electron ionization of C60
- [7] Pd supported N-doped CeO2 as an efficient hydrogen oxidation reaction catalyst in PEMFC†
- [8] Concluding Remarks Self-organising polymers
- [9] Temperature-controlled synthesis and luminescent properties of two novel coordination polymers modeled by hexa-carboxylate ligand derived from cyclotriphosphazene†
- [10] Disentangling physics and chemistry in AGB outflows: revealing degeneracies when adding complexity†










